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beta-D-ribofuranoside-13C-1

Cat. No.: B12398566

Get Quote

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside is a cornerstone intermediate in the

synthesis of nucleoside analogues, which are critical components in the development of
antiviral and anticancer medications.[1][2] The strategic placement of benzoyl protecting groups
and an acetyl group at the anomeric position renders the molecule stable yet reactive for key
glycosylation reactions.[3] This guide focuses on the 13C-labeled variant, 1-O-Acetyl-2,3,5-tri-O-
benzoyl-beta-D-ribofuranoside-13C-1. The incorporation of a stable heavy isotope at the
anomeric carbon (C-1) transforms this synthetic intermediate into a powerful analytical tool for
drug development, metabolic research, and quantitative analysis, without altering its
fundamental chemical reactivity.[4]

Stable isotope labeling provides an unambiguous method to trace the fate of molecules in
complex biological systems.[5] For researchers and drug developers, the 13C-1 labeled
ribofuranoside serves as an ideal internal standard for mass spectrometry-based quantification,
a tracer for metabolic flux analysis, and a precursor for synthesizing labeled active
pharmaceutical ingredients (APIs) to elucidate their mechanisms of action and pharmacokinetic
profiles.[4][6] This document provides a comprehensive overview of its properties, a detailed
synthetic strategy, and field-proven applications for scientific professionals.
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Section 1: Core Physicochemical Properties

The introduction of a single 13C isotope has a negligible effect on the bulk physicochemical
properties of the molecule, such as melting point, appearance, and solubility. Therefore, the
properties of the unlabeled analogue are considered representative.

Property Value Source(s)

] 1-O-Acetyl 2,3,5-tri-O-benzoyl-
Chemical Name _ _ [7]
beta-D-ribofuranoside-13C-1

Molecular Formula C2713CH2409 [7]

Molecular Weight 505.49 g/mol [7]

Unlabeled MW 504.49 g/mol [31[8]
White to off-white crystalline

Appearance , [3]
solid

Melting Point 127 -133°C [3]

. . [a]D2° = +40 + 2° (c=1in

Optical Rotation [3]
CHCIs)

Purity (Typical) > 98% (HPLC) [3]

CAS Number (Unlabeled) 6974-32-9 [319]

Section 2: Synthesis and Characterization

The synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1 hinges on the use
of D-Ribose-13C-1 as the starting material. The overall strategy involves three key stages:
glycosylation, benzoylation, and acetylation, designed to control stereochemistry and ensure
high purity.[2]

Diagram: Synthetic Workflow
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Caption: Synthetic pathway for the target compound.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the unlabeled compound.[2][9] All
operations should be conducted in a fume hood with appropriate personal protective
equipment.

Part 1: Glycosylation of D-Ribose-1-13C

e Reactor Setup: To a dry, inert-atmosphere reactor, add methanol. Cool the reactor to 0-5°C
using an ice bath.

o Catalyst Addition: Slowly add thionyl chloride dropwise to the methanol. This in situ
generation of methanolic HCl is highly exothermic and must be controlled.

e Substrate Addition: Once the temperature is stable, add D-Ribose-1-13C portion-wise,
ensuring the temperature remains below 5°C. This low temperature favors the formation of
the desired furanose ring over the pyranose byproduct.[2]

» Reaction: Stir the mixture at 0-5°C for 8-12 hours. Monitor the reaction by Thin Layer
Chromatography (TLC) until the starting material is consumed.

o Workup: Neutralize the reaction with a suitable base (e.g., potassium carbonate) and extract
the product into an organic solvent like ethyl acetate. The resulting intermediate is Methyl-[3-
D-ribofuranoside-1-13C.
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Part 2: Benzoylation

Solvent & Base: Dissolve the intermediate from Part 1 in a suitable solvent such as pyridine
or dichloromethane with an inorganic weak base.[2] Pyridine often serves as both the solvent
and the acid scavenger.

Acylation: Cool the solution to 0°C and slowly add benzoyl chloride. The benzoyl groups
protect the hydroxyls at the C-2, C-3, and C-5 positions, preventing side reactions in
subsequent steps.

Reaction: Allow the reaction to warm to room temperature and stir until completion
(monitored by TLC).

Isolation: Quench the reaction with water or ice. Extract the product, wash the organic layer
sequentially with dilute acid, bicarbonate solution, and brine, then dry over sodium sulfate
and concentrate in vacuo.

Part 3: Acetylation

Reaction Mixture: Dissolve the purified tribenzoate intermediate in a mixture of glacial acetic
acid and acetic anhydride. The addition of a cosolvent can improve fluidity, especially at low
temperatures.[2]

Catalysis: Cool the mixture to below 5°C and add a catalytic amount of sulfuric acid. This
promotes the replacement of the methyl glycoside with an acetyl group at the anomeric (C-1)
position.

Reaction: Stir at low temperature (e.g., -5 to 5°C) for several hours.[9]

Purification: Quench the reaction by pouring it onto ice water. The solid product will
precipitate. Collect the precipitate by filtration, wash thoroughly with water, and recrystallize
from a suitable solvent like ethanol to yield the final product with high purity.

Characterization Insights

» Nuclear Magnetic Resonance (NMR): In 13C NMR spectroscopy, the C-1 signal will appear
as a highly prominent singlet due to 100% enrichment, providing unambiguous confirmation
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of the label's position. In *H NMR, the anomeric proton (H-1) will exhibit a large one-bond
coupling constant (*fJCH = 160-170 Hz) to the adjacent 13C nucleus, a definitive signature of
labeling at C-1.

e Mass Spectrometry (MS): The molecular ion peak in high-resolution mass spectrometry will
correspond to the calculated mass of the 3C-labeled compound (505.49 g/mol ), which is
one mass unit higher than the unlabeled analogue.[7]

Section 3: Applications in Drug Development and
Research

The primary value of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-3C-1 lies in its
application as a tracer and an internal standard.[4]

Application as an Internal Standard in LC-MS/MS
Quantification

Principle: An ideal internal standard (IS) co-elutes with the analyte but is mass-distinct. As a
stable isotope-labeled (SIL) analogue, this compound is the gold standard for quantitative
bioanalysis. It compensates for variations in sample extraction, matrix effects, and instrument
response, ensuring high accuracy and precision.

Experimental Workflow: Quantifying an Unlabeled Nucleoside Precursor in a Reaction Mixture

Stock Solution Preparation: Prepare a certified stock solution of the 13C-1 labeled standard at
a known concentration (e.g., 1 mg/mL).

o Calibration Curve: Create a series of calibration standards by spiking known amounts of the
unlabeled analyte into a blank matrix (e.g., reaction buffer, plasma). Add a fixed amount of
the 13C-1 internal standard to each calibrator.

o Sample Preparation: Aliquot the unknown samples (e.g., from a time course of a synthesis
reaction). Spike each unknown with the same fixed amount of the *3C-1 internal standard.

o LC-MS/MS Analysis: Analyze the prepared calibrators and samples. The analyte and the IS
will co-elute.
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o Data Processing: Develop a Multiple Reaction Monitoring (MRM) method with specific mass
transitions for both the unlabeled analyte and the 13C-1 labeled IS. Calculate the peak area
ratio (Analyte Area / IS Area). Plot the peak area ratio against the concentration for the
calibration standards to generate a calibration curve. Quantify the unknown samples using

the regression equation from this curve.

Diagram: LC-MS Internal Standard Workflow
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Caption: Workflow for using the 13C-labeled compound as an internal standard.

Use in Metabolic Flux Analysis (MFA)

Principle: This compound can be deprotected to yield Ribose-1-13C, which can then be
introduced into cell cultures. Cellular enzymes will process the labeled ribose, incorporating the
13C atom into various downstream metabolic pathways, such as the pentose phosphate
pathway (PPP) and nucleotide synthesis. By analyzing the distribution of the 3C label in
metabolites over time using MS or NMR, researchers can map metabolic pathways and
quantify their activity (flux).[5][10]

Conceptual Protocol:

Synthesize Ribose-1-13C from the title compound via deprotection (hydrolysis of acetyl and
benzoyl groups).

e Culture cells in a defined medium. Replace the standard glucose or ribose source with
Ribose-1-13C.

e Harvest cells at various time points.
e Quench metabolism rapidly and extract metabolites.

e Analyze the extracts using LC-MS or NMR to determine the degree of 13C incorporation into
key metabolites (e.g., ATP, GTP, lactate). This data reveals the flow of carbon through the
metabolic network.

Section 4: Safety, Handling, and Storage

Hazard Profile (based on unlabeled D-isomer):

Oral Toxicity: Harmful if swallowed (H302).[8]

Skin Irritation: Causes skin irritation (H315).[8]

Eye Irritation: Causes serious eye irritation (H319).[8]

Respiratory Irritation: May cause respiratory irritation (H335).[8]
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Handling Recommendations:
e Use in a well-ventilated area or fume hood.

o Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and
alab coat.[11]

Storage Conditions:
e Short-term: May be stored at room temperature.[12]

e Long-term: For maximum stability, store at -20°C, protected from moisture.[12][13]

Conclusion

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1 is more than a synthetic
intermediate; it is a sophisticated analytical tool that provides clarity in the complex landscape
of drug development and metabolic research. Its utility as a high-fidelity internal standard
enables robust quantification of related compounds, while its potential as a metabolic tracer
offers deep insights into cellular biochemistry. For scientists and researchers in the
pharmaceutical and life sciences, this stable isotope-labeled compound is an invaluable asset
for accelerating the discovery and development of new therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 10/11 Tech Support


https://www.pharmaffiliates.com/en/1-o-acetyl-2-3-5-tri-o-benzoyl-beta-d-ribofuranoside-13c-pasti003710.html
https://pubchem.ncbi.nlm.nih.gov/compound/1-O-Acetyl-2_3_5-tri-O-benzoyl-D-ribofuranose
https://pubchem.ncbi.nlm.nih.gov/compound/1-O-Acetyl-2_3_5-tri-O-benzoyl-D-ribofuranose
https://en.wikipedia.org/wiki/1-O-Acetyl-2,3,5-tri-O-benzoyl-%CE%B2-D-ribofuranose
https://www.biorxiv.org/content/10.1101/2025.04.22.649802v1.full.pdf
https://www.sigmaaldrich.com/JP/ja/product/aldrich/159018
https://cdn.usbio.net/molecular-biology/A0536-54/1-o-acetyl-235-tri-o-benzoyl-b-d-13c5-ribofuranose
https://cdn.usbio.net/molecular-biology/A0536-54/1-O-Acetyl-2%2C3%2C5-tri-O-benzoyl-b-D-13C5-ribofuranose/data-sheet
https://www.benchchem.com/product/b12398566/docs#introduction-the-significance-of-isotopic-labeling-in-nucleoside-chemistry
https://www.benchchem.com/product/b12398566/docs#introduction-the-significance-of-isotopic-labeling-in-nucleoside-chemistry
https://www.benchchem.com/product/b12398566/docs#introduction-the-significance-of-isotopic-labeling-in-nucleoside-chemistry
https://www.benchchem.com/product/b12398566/docs#introduction-the-significance-of-isotopic-labeling-in-nucleoside-chemistry
https://www.benchchem.com/product/b12398566?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398566?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398566?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

